Home > Products > Screening Compounds P50366 > (S)-Lercanidipine Hydrochloride
(S)-Lercanidipine Hydrochloride - 184866-29-3

(S)-Lercanidipine Hydrochloride

Catalog Number: EVT-339705
CAS Number: 184866-29-3
Molecular Formula: C36H42ClN3O6
Molecular Weight: 648.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(S)-Lercanidipine hydrochloride is the eutomer of lercanidipine hydrochloride, a dihydropyridine calcium channel blocker. [] While the racemic mixture is clinically used as an antihypertensive agent, (S)-Lercanidipine hydrochloride demonstrates higher potency and selectivity for calcium channels. [] In scientific research, this enantiomer serves as a valuable tool for investigating:

Future Directions
  • Developing novel drug delivery systems: Overcoming its limitations like low water solubility and enhancing its bioavailability through nanoformulations, solid dispersions, or other advanced techniques. [, , , , , , , , ]

Lercanidipine Hydrochloride

Compound Description: Lercanidipine Hydrochloride (LER) is a calcium channel blocker of the dihydropyridine group, widely used as an antihypertensive drug. [, , , ] It exhibits selectivity for vascular smooth muscle over cardiac smooth muscle, leading to a decrease in total peripheral resistance and blood pressure. [] LER is classified as a BCS Class II drug, characterized by low water solubility (0.000165 mg/mL) and high permeability. [, ] This property results in limited bioavailability (approximately 10%) and a dissolution rate-limited absorption profile. [, ]

(R)-Lercanidipine

Compound Description: (R)-Lercanidipine is the other enantiomer present in the racemic Lercanidipine Hydrochloride. [] While both enantiomers exhibit similar plasma concentration profiles, the (S)-enantiomer is recognized as the eutomer, displaying greater potency for antihypertensive activity. []

Amlodipine

Compound Description: Amlodipine is another dihydropyridine calcium channel blocker with antihypertensive properties. [] It demonstrates a lower affinity for T-type calcium channels compared to Lercanidipine. []

Lacidipine

Compound Description: Lacidipine, also a dihydropyridine calcium channel blocker, exhibits potent L-type calcium channel blocking activity compared to other dihydropyridines like Lercanidipine and Amlodipine. []

Nicardipine

Compound Description: Nicardipine is a dihydropyridine calcium channel blocker known for its short-acting antihypertensive and antianginal properties. It shares similar biotransformation pathways with Lercanidipine, including aromatization, hydroxylation, nitro reduction, N,N-didealkylation, and O-glucuronidation. []

Source and Classification

(S)-Lercanidipine hydrochloride is synthesized from various precursors in multi-step chemical reactions. Its chemical structure can be represented as 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-,2-[(3,3-diphenylpropyl)methylamino]-1,1-dimethyl ester, hydrochloride. This compound is classified under organic compounds and specifically falls within the category of pharmaceuticals containing other organic and inorganic compounds .

Synthesis Analysis

The synthesis of (S)-Lercanidipine hydrochloride involves several key steps:

  1. Starting Materials: The synthesis typically begins with 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid and a substituted chlorophosphate derivative.
  2. Reaction Mechanism: The initial reaction forms a substituted phosphonoester derivative through nucleophilic substitution. This intermediate is then reacted with 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol to yield (S)-Lercanidipine hydrochloride .
  3. Purification: After synthesis, the crude product is purified using flash chromatography with chloroform and acetone mixtures. The final product is obtained by dissolving the residue in methanol and treating it with hydrochloric acid to form the hydrochloride salt .
  4. Yield: The improved methods described yield approximately 83% to 85%, significantly higher than traditional methods that yield around 75% to 78% .
Molecular Structure Analysis

(S)-Lercanidipine hydrochloride has a complex molecular structure characterized by multiple functional groups:

  • Molecular Formula: C24_{24}H30_{30}ClN3_{3}O4_{4}
  • Molecular Weight: Approximately 429.97 g/mol
  • Chiral Centers: The compound contains chiral centers contributing to its stereochemistry; thus it exists as an S-enantiomer.

Structural Features

The structure includes:

  • A dihydropyridine ring which is essential for its pharmacological activity.
  • A pyridine dicarboxylic acid moiety that contributes to its solubility and interaction with calcium channels.
  • Alkyl and aryl substituents that enhance its lipophilicity and biological activity.
Chemical Reactions Analysis

(S)-Lercanidipine hydrochloride participates in various chemical reactions:

  1. Degradation Reactions: Stability studies indicate that the compound can undergo degradation under acidic and oxidative conditions. For instance, it shows approximately 7% degradation when treated with 1 N hydrochloric acid at elevated temperatures .
  2. Analytical Methods: High-performance liquid chromatography methods are employed to assess purity and stability, indicating robustness against degradation products during assay procedures .
  3. Reactivity: The compound's reactivity profile includes interactions typical of calcium channel blockers, where it inhibits the influx of calcium ions through L-type channels.
Mechanism of Action

The primary mechanism of action of (S)-Lercanidipine hydrochloride involves:

  • Calcium Channel Blockade: It selectively inhibits L-type calcium channels in vascular smooth muscle cells and cardiac myocytes, leading to vasodilation and reduced myocardial contractility.
  • Vascular Effects: By blocking calcium entry, it reduces intracellular calcium concentrations, resulting in relaxation of smooth muscle tissue, lowering blood pressure effectively.

Pharmacodynamics

The pharmacodynamic profile indicates that (S)-Lercanidipine has a prolonged antihypertensive effect due to its slow onset of action and extended half-life compared to other calcium channel blockers .

Physical and Chemical Properties Analysis

(S)-Lercanidipine hydrochloride exhibits several important physical and chemical properties:

  • Solubility: It shows pH-dependent solubility characteristics typical for BCS Class II drugs; solubility increases at lower pH levels.
  • Melting Point: The melting point ranges around 130°C to 135°C, indicating good thermal stability .
  • Stability: The compound has demonstrated stability under various stress conditions but can degrade under extreme acidic or oxidative environments.

Analytical Properties

Methods such as differential scanning calorimetry (DSC) and X-ray diffraction (XRD) have been used to characterize its thermal properties and crystallinity, confirming its stable crystalline form .

Applications

(S)-Lercanidipine hydrochloride is primarily utilized in the treatment of hypertension but also has potential applications in:

  • Cardiovascular Health: It may be used in combination therapies for managing chronic heart conditions.
  • Research Applications: Investigated for its effects on calcium ion dynamics in various biological systems, making it a model compound in studies related to chiral resolution and asymmetric synthesis.
Chemical Characterization of (S)-Lercanidipine Hydrochloride

Structural Analysis: Dihydropyridine Core and Enantiomeric Configuration

(S)-Lercanidipine Hydrochloride (CAS 184866-29-3) is a chiral dihydropyridine (DHP) calcium channel blocker with the molecular formula C₃₆H₄₂ClN₃O₆ and a molecular weight of 648.19 g/mol [1] [5] [8]. Its structure comprises three key domains:

  • Dihydropyridine Core: A 1,4-dihydropyridine ring substituted at C4 with a 3-nitrophenyl group and methyl ester groups at C3 and C5. The C2 and C6 positions feature methyl groups, characteristic of third-generation DHP derivatives [2] [6].
  • Ester Side Chains: The C3 position carries a methyl ester, while the C5 position is linked to a bulky, lipophilic side chain containing a tertiary amine group (1,1-dimethylethyl methyl 2-[(3,3-diphenylpropyl)methylamino]acetate) [2] [10].
  • Chiral Center: The C4 position of the DHP ring is stereogenic, rendering the molecule enantiomeric. The (S)-configuration is specified in the nomenclature, distinguishing it from the (R)-enantiomer [5] [8].

The hydrochloride salt form enhances stability and crystallinity, with two polymorphs melting at 197–201°C (Form I) and 207–211°C (Form II) [6] [8]. Single-crystal X-ray diffraction (SC-XRD) studies confirm the spatial orientation of the (S)-enantiomer and its salt formation with chlorine [8] [10].

Physicochemical Properties: Lipophilicity, Solubility, and Stability

Lipophilicity

(S)-Lercanidipine Hydrochloride exhibits high lipophilicity (logP ≈ 6.4), attributed to its diphenylpropyl and dimethyl substituents [2] [6]. This facilitates deep partitioning into lipid bilayers of vascular smooth muscle cells, enabling sustained receptor binding despite a plasma half-life of 8–10 hours [4] [6].

Solubility

The compound is practically insoluble in water but soluble in organic solvents:

  • Chloroform: High solubility
  • Methanol: Moderate solubility
  • Dimethyl sulfoxide (DMSO): Moderate solubility [8]Food intake (especially high-fat meals) significantly increases oral bioavailability by enhancing solubilization in gastrointestinal fluids [4] [6].

Stability

(S)-Lercanidipine Hydrochloride is sensitive to acidic conditions, light, and oxidation:

  • Acidic Hydrolysis: Degrades into five major products (LER-P1 to LER-P5). The DHP ring undergoes recyclization to cyclohexenone derivatives (e.g., LER-P4 and LER-P5) via a proposed ring-opening/aldol mechanism [10].
  • Photodegradation: Generates nitroso derivatives and aromatized pyridine analogs under UV light [10].
  • Thermal/Oxidative Stress: Minimal degradation under dry heat or peroxide exposure [10].

Table 1: Major Degradation Products Under Acidic Conditions

DegradantStructureFormation Pathway
LER-P1Ester-hydrolyzed productCleavage of methyl ester at C3
LER-P4Cyclohexenone derivative (trans-isomer)DHP ring recyclization
LER-P5Cyclohexenone derivative (cis-isomer)Stereoisomerization of LER-P4

Stereochemical Differentiation: (S)- vs. (R)-Enantiomer Pharmacodynamics

The enantiomers of lercanidipine exhibit distinct pharmacological profiles:

  • Calcium Channel Blockade: The (S)-enantiomer demonstrates >10-fold higher potency in blocking L-type calcium channels compared to the (R)-enantiomer. This arises from optimal spatial alignment with the receptor’s hydrophobic pocket, facilitating stronger binding [5] [6].
  • Vascular Selectivity: (S)-Lercanidipine shows enhanced vascular smooth muscle selectivity over cardiac tissue. This is attributed to its lipophilicity-driven accumulation in membranes and slower dissociation kinetics, minimizing reflex tachycardia [4] [6].
  • Renal Effects: Unlike first-generation DHPs, the (S)-enantiomer dilates both renal afferent and efferent arterioles due to dual blockade of L-type and T-type calcium channels. This preserves intraglomerular pressure and reduces albuminuria in hypertensive patients with renal impairment [4].
  • Metabolic Fate: Both enantiomers are metabolized by hepatic CYP3A4 to inactive products, but the (S)-enantiomer’s higher affinity for vascular tissues prolongs its local activity despite rapid plasma clearance [6] [10].

Table 2: Key Pharmacodynamic Differences Between Enantiomers

Property(S)-Enantiomer(R)-Enantiomer
Calcium Blockade (IC₅₀)1.2 nM (L-type channels in vascular SMC)>15 nM
Vascular SpecificityHigh (affinity ratio vascular/cardiac: 85)Low (ratio: 12)
Renal VasodilationAfferent + efferent arteriolesAfferent arterioles only

Properties

CAS Number

184866-29-3

Product Name

(S)-Lercanidipine Hydrochloride

IUPAC Name

5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride

Molecular Formula

C36H42ClN3O6

Molecular Weight

648.2 g/mol

InChI

InChI=1S/C36H41N3O6.ClH/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27;/h7-19,22,30,33,37H,20-21,23H2,1-6H3;1H/t33-;/m0./s1

InChI Key

WMFYOYKPJLRMJI-WAQYZQTGSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl

Synonyms

(4S)-1,4-Dihydro-2,6-dimethyl-4-(3-nittrophenyl)-3,5-pyridinedicarboxylic Acid 2-[(3,3-Diphenylpropyl)methylamino]-1,1-dimethylethyl Methyl Ester Hydrochloride

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl

Isomeric SMILES

CC1=C([C@@H](C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.